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molecular formula C11H10F3NO B1616743 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 55649-51-9

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1616743
M. Wt: 229.2 g/mol
InChI Key: DVTYJMQWZHKOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04228170

Procedure details

To a solution of 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline 45.84 g. (0.2 mole) in 300 ml. of chloroform was added slowly 82.4 ml. (1.24 mole) of chlorosulfonic acid. The solution was stirred and the temperature allowed to come down to 25° C. The solution was quenched in ice water and extracted with chloroform. The extract was washed with water and dried over magnesium sulfate and concentrated. The residue was treated with ether and allowed to stand overnight. The resultant solid was filtered off, added to chloroform, cooled, treated with ether and allowed to stand in the cold for several hours. The resultant solid was again taken up in chloroform and treated with ether to give 2-trifluoroacetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline, m.p. 108°-109° C.
Quantity
45.84 g
Type
reactant
Reaction Step One
Quantity
1.24 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)=[O:4].[Cl:17][S:18](O)(=[O:20])=[O:19]>C(Cl)(Cl)Cl>[F:16][C:2]([F:1])([F:15])[C:3]([N:5]1[CH2:14][CH2:13][C:12]2[C:7](=[CH:8][C:9]([S:18]([Cl:17])(=[O:20])=[O:19])=[CH:10][CH:11]=2)[CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
45.84 g
Type
reactant
Smiles
FC(C(=O)N1CC2=CC=CC=C2CC1)(F)F
Step Two
Name
Quantity
1.24 mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come down to 25° C
CUSTOM
Type
CUSTOM
Details
The solution was quenched in ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with ether
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
ADDITION
Type
ADDITION
Details
added to chloroform
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated with ether
CUSTOM
Type
CUSTOM
Details
cold for several hours
ADDITION
Type
ADDITION
Details
treated with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C(=O)N1CC2=CC(=CC=C2CC1)S(=O)(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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